trans-Benzyl 3-hydroxycyclopentanecarboxylate
Overview
Description
- Its chemical structure consists of a cyclopentane ring with a hydroxyl group (OH) and a carboxylic acid group (COOH) attached to it. The benzyl ester moiety is also present.
- The compound’s CAS Number is 946152-80-3 , and it typically has a purity of ≥95% .
(1R,3R)-3-Hydroxycyclopentane carboxylic acid benzyl ester: is a synthetic intermediate commonly used in pharmaceutical synthesis.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Industry: Employed in the preparation of pharmaceutical intermediates.
Safety and Hazards
The compound is associated with certain safety hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements associated with the compound include P264, P270, P301+P312, and P330 . For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for this compound .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If it targets a biological pathway, it likely interacts with enzymes, receptors, or cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCOWDKAANTQZ-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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